CD2665 was developed as part of a broader investigation into retinoid compounds aimed at modulating retinoic acid receptor activity for therapeutic applications. It is primarily sourced from research institutions and suppliers specializing in biochemical reagents, such as Tocris Bioscience . Its classification as a selective antagonist highlights its potential utility in research settings focused on cancer biology and developmental biology.
The synthesis of CD2665 involves a multi-step chemical process that typically includes the following stages:
Technical parameters such as reaction temperatures, solvents used (often dimethyl sulfoxide), and reaction times are critical for optimizing yield and purity.
The molecular structure of CD2665 can be described by its complex arrangement of carbon, hydrogen, and oxygen atoms. Key features include:
The InChI key for CD2665 is JBALRFFXKQPVLT-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
CD2665 participates in several significant chemical reactions, particularly in biological contexts:
The mechanism by which CD2665 exerts its effects primarily involves:
Experimental data indicate that CD2665 effectively alters cellular responses to retinoic acid, providing a basis for its application in therapeutic contexts.
CD2665 exhibits several notable physical and chemical properties:
These properties are essential for its practical application in laboratory settings.
The applications of CD2665 span various scientific domains:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6